Single-Copy Genetic Architecture: CeMyoD as the Sole MyoD Family Member in C. elegans vs. Four Paralogous MRFs in Vertebrates
The C. elegans genome encodes exactly one MyoD homolog (CeMyoD/HLH-1), while vertebrate genomes encode four paralogous MRFs (MyoD, Myf-5, myogenin, MRF-4) that function with substantial redundancy [1]. This single-copy status means that null mutations in CeMyoD produce unambiguous, uncompensated phenotypes, whereas mouse MyoD knockouts are viable with only subtle muscle defects due to functional compensation by Myf-5 [2]. Researchers selecting CeMyoD for genetic epistasis or synthetic lethal screening benefit from a system where every perturbation yields a direct phenotypic readout without paralog buffering.
| Evidence Dimension | Number of MyoD family paralogs per genome |
|---|---|
| Target Compound Data | 1 (CeMyoD/HLH-1) |
| Comparator Or Baseline | 4 in vertebrates (MyoD, Myf-5, myogenin, MRF-4); 1 in Drosophila (nautilus) |
| Quantified Difference | C. elegans has a 4-fold reduction in MRF paralog count vs. vertebrates, enabling uncompensated loss-of-function analysis |
| Conditions | Genomic annotation; confirmed by whole-genome sequencing of C. elegans |
Why This Matters
Procurement of CeMyoD rather than vertebrate MyoD is mandatory for any study requiring unambiguous genetic analysis of myogenic factor function without paralog compensation.
- [1] Amin NM, Hu K, Pruyne D, Terzic D, Bretscher A, Liu J. A Zn-finger/FH2-domain containing protein, FOZI-1, acts redundantly with CeMyoD to specify striated body wall muscle fates in the Caenorhabditis elegans postembryonic mesoderm. Development. 2007 Jan;134(1):19-29. doi: 10.1242/dev.02709. PMID: 17138663. View Source
- [2] Rudnicki MA, Braun T, Hinuma S, Jaenisch R. Inactivation of MyoD in mice leads to up-regulation of the myogenic HLH gene Myf-5 and results in apparently normal muscle development. Cell. 1992 Oct 30;71(3):383-90. doi: 10.1016/0092-8674(92)90508-a. PMID: 1330322. View Source
